8-(2,4-dimethoxyphenyl)-6-oxo-3-phenyl-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
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Overview
Description
8-(2,4-DIMETHOXYPHENYL)-6-OXO-3-PHENYL-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry and materials science. This compound belongs to the pyridothiadiazine family, which is known for its diverse biological activities.
Preparation Methods
The synthesis of 8-(2,4-DIMETHOXYPHENYL)-6-OXO-3-PHENYL-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE typically involves the reaction of cyanothioacetamide with aromatic aldehydes and 1,3-dicarbonyl compounds. This is followed by aminomethylation or S-alkylation to yield the desired heterocyclic derivatives . The reaction conditions often include the use of catalysts such as thiourea dioxide in an aqueous medium .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can yield thiol or amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonitrile group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols.
Scientific Research Applications
8-(2,4-DIMETHOXYPHENYL)-6-OXO-3-PHENYL-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of more complex heterocyclic compounds.
Biology: It has shown potential as an antiviral and anti-inflammatory agent.
Medicine: Research indicates its potential use in developing new pharmaceuticals for treating various diseases.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For instance, it may inhibit viral replication by targeting viral enzymes or exhibit anti-inflammatory effects by modulating inflammatory pathways .
Comparison with Similar Compounds
Similar compounds include other pyridothiadiazine derivatives such as:
- 3-(2,4-DIMETHOXYPHENYL)-8-(4-METHYLSULFANYLPHENYL)-6-OXO-2,4,7,8-TETRAHYDROPYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE
- 3-(2,4-DIMETHOXYPHENYL)-8-(3-METHOXY-4-ETHOXYPHENYL)-6-OXO-2,3,4,6,7,8-HEXAHYDROPYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE These compounds share similar structural features but differ in their substituents, which can lead to variations in their biological activities and applications. The uniqueness of 8-(2,4-DIMETHOXYPHENYL)-6-OXO-3-PHENYL-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE lies in its specific substituents that confer distinct properties and potential applications.
Properties
Molecular Formula |
C22H21N3O3S |
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Molecular Weight |
407.5 g/mol |
IUPAC Name |
8-(2,4-dimethoxyphenyl)-6-oxo-3-phenyl-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile |
InChI |
InChI=1S/C22H21N3O3S/c1-27-16-8-9-17(20(10-16)28-2)18-11-21(26)25-13-24(15-6-4-3-5-7-15)14-29-22(25)19(18)12-23/h3-10,18H,11,13-14H2,1-2H3 |
InChI Key |
GIOGCQPZGOYDNM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2CC(=O)N3CN(CSC3=C2C#N)C4=CC=CC=C4)OC |
Origin of Product |
United States |
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